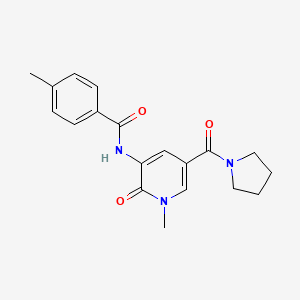

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Description

BenchChem offers high-quality 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-5-7-14(8-6-13)17(23)20-16-11-15(12-21(2)19(16)25)18(24)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQVTQHKACOFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O3 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1207049-25-9 |

| Structural Features | Pyrrolidine and dihydropyridine moieties |

The biological activity of 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, including protein methyltransferases and demethylases, which are crucial for regulating gene expression and cellular function .

Pharmacological Effects

Studies have shown that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest potential anticancer properties through the inhibition of tumor cell proliferation.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, possibly making it a candidate for neurodegenerative disease therapies.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, contributing to reduced inflammation in various conditions.

Study 1: Antitumor Activity

A recent study investigated the antitumor effects of 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death and an increase in cell survival rates compared to untreated controls. This suggests that the compound may activate protective pathways in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a dihydropyridine precursor (e.g., 1-methyl-2-oxo-1,2-dihydropyridin-3-amine) and functionalize the 5-position via pyrrolidine-1-carbonyl coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Step 2 : Introduce the 4-methylbenzamide group via amide coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via ethanol recrystallization .

- Optimization : Adjust solvent polarity (e.g., switch from ethanol to chloroform/methanol for recrystallization) to improve yield. Use microwave-assisted synthesis to reduce reaction time .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze NMR for diagnostic signals:

- Dihydropyridine ring protons (δ 5.8–6.2 ppm, multiplet).

- Pyrrolidine carbonyl (δ 2.2–2.5 ppm, quartet) .

- X-ray crystallography : Use SHELX software for structure refinement. Key parameters:

- Space group determination (e.g., P) and R-factor optimization (< 0.05) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ≈ 384.4 g/mol) .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4). Use sonication for 30 minutes to enhance dissolution.

- Stability : Perform LC-MS at 24/48/72 hours under assay conditions (37°C, pH 7.4). Monitor degradation via loss of parent ion intensity .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation experiments are required?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., MAPK or PI3K). Focus on hydrogen bonding with pyrrolidine carbonyl and hydrophobic interactions with the benzamide group .

- Validation : Perform kinase inhibition assays (IC) and compare with docking scores. Use HEK293 cells transfected with target kinases .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally analogous compounds?

- Methodology :

- Meta-analysis : Compile data from PubChem and RCSB PDB for analogues (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide). Compare IC values across cell lines .

- Structure-activity relationship (SAR) : Synthesize derivatives with substituent variations (e.g., replacing pyrrolidine with piperidine) and test in parallel assays .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.